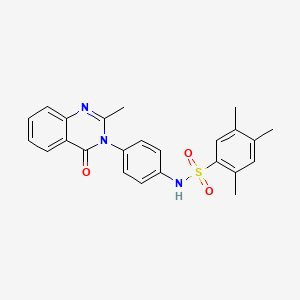![molecular formula C21H27N3O4S B3013998 2,5-dimethyl-1-[5-(morpholine-4-sulfonyl)-2-(pyrrolidin-1-yl)phenyl]-1H-pyrrole-3-carbaldehyde CAS No. 716373-76-1](/img/structure/B3013998.png)
2,5-dimethyl-1-[5-(morpholine-4-sulfonyl)-2-(pyrrolidin-1-yl)phenyl]-1H-pyrrole-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2,5-dimethyl-1-[5-(morpholine-4-sulfonyl)-2-(pyrrolidin-1-yl)phenyl]-1H-pyrrole-3-carbaldehyde" is a complex organic molecule that likely features a pyrrole core with various substituents, including a morpholine-4-sulfonyl group and a pyrrolidin-1-yl group attached to a phenyl ring. This structure suggests that the compound could be of interest in the synthesis of heterocyclic compounds, which are prominent in pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of related heterocyclic scaffolds has been demonstrated using morpholine derivatives as key intermediates. For instance, dimethyl [(2R,3R,5S)-5-phenylmorpholine-2,3-diyl]diacetate was synthesized through photoinduced one-electron reductive β-activation, leading to stereoselective CC bond formation . Similarly, the synthesis of 2,5-disubstituted pyrroles and pyrrolidines has been achieved by intramolecular cyclization of amino keto sulfones, which could be related to the synthesis pathway of the compound .
Molecular Structure Analysis
The molecular structure of the compound would likely exhibit a pyrrole ring, which is a five-membered heterocycle with one nitrogen atom. The presence of a morpholine-4-sulfonyl group would introduce a sulfonamide linkage, which is known for its bioactive properties. The pyrrolidin-1-yl group would add another nitrogen-containing ring to the structure, potentially affecting the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
The compound's reactivity would be influenced by the functional groups present. Pyrrole rings can undergo electrophilic substitution reactions, while the morpholine and pyrrolidinyl groups could participate in nucleophilic reactions or serve as ligands in coordination chemistry. The aldehyde group would be reactive towards nucleophiles, allowing for further functionalization or condensation reactions .
Physical and Chemical Properties Analysis
While specific physical and chemical properties of the compound are not provided, we can infer that the presence of multiple heteroatoms (nitrogen, oxygen, and sulfur) and the aldehyde group would influence its solubility, boiling and melting points, and stability. The compound's chiral centers, as seen in related compounds , could also affect its optical properties and interactions with chiral environments, which is crucial in drug design and synthesis.
Wissenschaftliche Forschungsanwendungen
Antitubercular and Antifungal Activity
2,5-Dimethyl-1-[5-(morpholine-4-sulfonyl)-2-(pyrrolidin-1-yl)phenyl]-1H-pyrrole-3-carbaldehyde, as a derivative of imidazo[2,1-b][1,3,4]thiadiazole, has shown promising antitubercular and antifungal activities. Studies have demonstrated the effectiveness of similar compounds in combating tuberculosis and fungal infections (Syed, Ramappa, & Alegaon, 2013).
Synthesis of Pharmacologically Relevant Derivatives
The compound forms a crucial base for synthesizing various pharmacologically interesting derivatives. By employing different amines such as pyrrolidine and morpholine, a range of 1H-1-pyrrolylcarboxamides with potential pharmacological activities can be synthesized (Bijev, Prodanova, & Nankov, 2003).
Molecular Rearrangements
The compound's structural isomers are known to undergo molecular rearrangements under certain conditions, proving crucial for understanding and developing new synthetic pathways for heterocyclic compounds (L'abbé, Bruynseels, Delbeke, & Toppet, 1990).
Antibacterial and Antifungal Properties
Research indicates that derivatives of this compound exhibit significant antibacterial and antifungal properties. This includes activities against pathogens like Staphylococcus aureus and Escherichia coli, highlighting its potential in antimicrobial drug development (Kocabalkanli, Ateş, & Ötük, 2001).
Antioxidant Evaluation
Certain pyrazolopyridine derivatives synthesized using this compound have displayed notable antioxidant properties. These findings are crucial for the development of new antioxidant agents (Gouda, 2012).
Sulfenylation in Heterocyclic Synthesis
The compound is involved in the sulfenylation of pyrroles and indoles, a key process in the synthesis of various heterocyclic compounds, which are important in pharmaceutical development (Gilow, Brown, Copeland, & Kelly, 1991).
Eigenschaften
IUPAC Name |
2,5-dimethyl-1-(5-morpholin-4-ylsulfonyl-2-pyrrolidin-1-ylphenyl)pyrrole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4S/c1-16-13-18(15-25)17(2)24(16)21-14-19(5-6-20(21)22-7-3-4-8-22)29(26,27)23-9-11-28-12-10-23/h5-6,13-15H,3-4,7-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQAYLNCLTVAQDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=C(C=CC(=C2)S(=O)(=O)N3CCOCC3)N4CCCC4)C)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dimethyl-1-[5-(morpholine-4-sulfonyl)-2-(pyrrolidin-1-yl)phenyl]-1H-pyrrole-3-carbaldehyde | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-(4-chlorophenyl)-1,7-dimethyl-3-(2-morpholin-4-ylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3013915.png)
![7-butyl-1,3-dimethyl-2,4-dioxo-N-(pyridin-3-ylmethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B3013916.png)
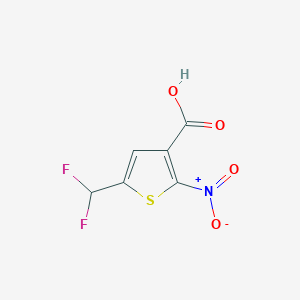
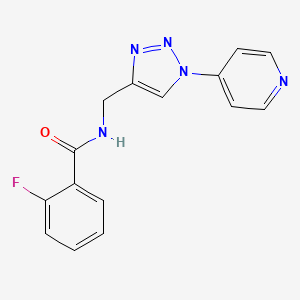
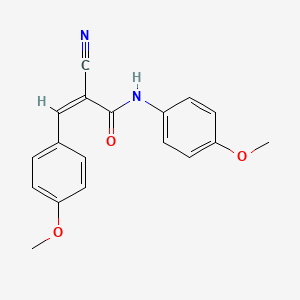
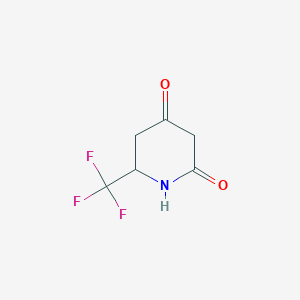

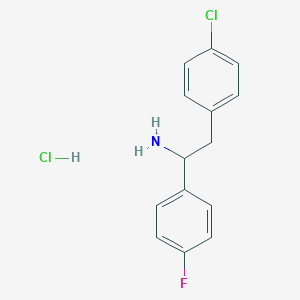
![N-(2-methoxyethyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B3013926.png)
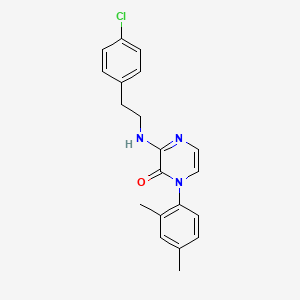
![6-chloro-1-[2-(piperazin-1-yl)ethyl]-1H-indole](/img/structure/B3013935.png)
![2-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N,N-dimethyl-2-oxoacetamide](/img/structure/B3013936.png)
![2-[3-(4-Fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-(4-methoxyphenyl)ethanone](/img/structure/B3013937.png)
